molecular formula C12H19N3 B1458308 2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine CAS No. 1461705-82-7

2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine

Cat. No. B1458308
M. Wt: 205.3 g/mol
InChI Key: BCHBZNOWZZEHFX-UHFFFAOYSA-N
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Description

“2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine” is a chemical compound with the molecular formula C12H19N3 . It is also known as CPI-7. This compound has shown potential in various fields of research.


Molecular Structure Analysis

The molecular structure of “2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine” consists of a cyclopentyl group attached to an indazole ring system . The indazole ring system is a bicyclic compound consisting of two nitrogen atoms and a benzene ring .

Scientific Research Applications

Anti-Inflammatory Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indazole derivatives have been found to possess high anti-inflammatory activity . For example, 3-phenyl-2-[4-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-2H-indazole showed high anti-inflammatory activity along with minimum ulcerogenic potential .
  • Methods of Application: The anti-inflammatory potential of these compounds was screened in vivo using Freund’s adjuvant-induced arthritis and carrageenan-induced edema experimental models .
  • Results: The results showed that these compounds possessed high anti-inflammatory activity .

SARS-CoV-2 Main Protease (Mpro) Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A novel class of SARS-CoV-2 main protease (Mpro) inhibitors derived from 1,5,6,7-tetrahydro-4H-indazol-4-ones was designed .
  • Methods of Application: Virtual screening based on molecular docking followed by molecular dynamics simulation and MM/GBSA calculations was used for selecting compounds for synthesis and evaluation .
  • Results: After testing 29 prepared compounds for activity against Mpro, two hits with IC50 values below 60 μM were found with the best result of 27.31 μM for racemic amide 9m .

Antimicrobial Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indazole derivatives have been found to possess antimicrobial activity . These compounds can inhibit the growth of various bacteria and fungi, making them potential candidates for the development of new antimicrobial drugs .
  • Methods of Application: The antimicrobial activity of these compounds is typically evaluated using in vitro assays, where the compounds are tested against a panel of bacterial and fungal strains .
  • Results: The results of these studies have shown that indazole derivatives can effectively inhibit the growth of various microbial strains .

Anticancer Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Several N-phenyl-1H-indazole-1-carboxamides have been prepared and evaluated for their in vitro antiproliferative activities against tumor cell lines derived from nine clinically isolated cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast) .
  • Methods of Application: The antiproliferative activity of these compounds is typically evaluated using in vitro assays, where the compounds are tested against a panel of cancer cell lines .
  • Results: The results of these studies have shown that indazole derivatives can effectively inhibit the proliferation of various cancer cell lines .

AntiHIV Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indazole derivatives have shown potential as antiHIV agents . These compounds can inhibit the replication of the HIV virus, making them potential candidates for the development of new antiHIV drugs .
  • Methods of Application: The antiHIV activity of these compounds is typically evaluated using in vitro assays, where the compounds are tested against a panel of HIV strains .
  • Results: The results of these studies have shown that indazole derivatives can effectively inhibit the replication of various HIV strains .

Hypoglycemic Agents

  • Scientific Field: Medicinal Chemistry
  • Application Summary: Indazole derivatives have been found to possess hypoglycemic activity . These compounds can lower blood sugar levels, making them potential candidates for the treatment of diabetes .
  • Methods of Application: The hypoglycemic activity of these compounds is typically evaluated using in vivo assays, where the compounds are tested in animal models of diabetes .
  • Results: The results of these studies have shown that indazole derivatives can effectively lower blood sugar levels in these animal models .

properties

IUPAC Name

2-cyclopentyl-4,5,6,7-tetrahydroindazol-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3/c13-11-7-3-4-9-8-15(14-12(9)11)10-5-1-2-6-10/h8,10-11H,1-7,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHBZNOWZZEHFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C=C3CCCC(C3=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-4,5,6,7-tetrahydro-2H-indazol-7-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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